[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate
Description
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate is a synthetic small molecule featuring a 3,4-dichlorobenzoyl-substituted piperidine core with a 4-fluorobenzenesulfonate ester linked via a methyl group. This compound’s structural complexity arises from halogenation (Cl, F), sulfonate esterification, and conformational rigidity imparted by the fluorinated piperidine ring.
Properties
IUPAC Name |
[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2NO4S/c20-16-6-1-13(11-17(16)21)18(25)24-9-7-19(23,8-10-24)12-28-29(26,27)15-4-2-14(22)3-5-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILIWJEKQWZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(COS(=O)(=O)C2=CC=C(C=C2)F)F)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 3,4-Dichlorobenzoyl Chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 4-Fluoro-4-piperidinyl Methanol: This intermediate can be prepared by fluorination of piperidine followed by reduction.
Coupling Reaction: The final step involves coupling the 3,4-dichlorobenzoyl chloride with 4-fluoro-4-piperidinyl methanol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of structurally related compounds against different cancer cell lines using the MTT assay. The results are summarized in the table below:
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | MCF-7 | 5.36 |
| 2 | HepG2 | 10.10 |
These findings suggest that modifications to the piperidine ring and substituents on the benzoyl group can enhance anticancer activity.
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
The antibacterial efficacy of related compounds was tested against several bacterial strains:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32 |
| B | Escherichia coli | 47.5 |
The introduction of halogen substituents on the phenyl ring was linked to enhanced antibacterial activity, indicating a structure-activity relationship that can be exploited for developing new antimicrobial agents.
Material Science Applications
The compound's unique structural features may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional properties.
Polymer Chemistry
Research into polymers incorporating sulfonate groups has indicated potential for creating materials with specific thermal and mechanical properties. The sulfonate group enhances solubility and ionic conductivity, making it suitable for applications in fuel cells and batteries.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Core Substituents and Conformational Effects
Target Compound :
Analog 1 : 1-(2,4-Dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine ()
- Piperazine Core : Basic nitrogen allows for hydrogen bonding; lacks fluorine-induced conformational rigidity.
- Substituents : 2,4-Dichlorobenzoyl (vs. 3,4 in target) and 4-fluorobenzyl (less polar than sulfonate).
- Activity : Inhibits tyrosinase at low micromolar concentrations, suggesting halogen positioning critical for target binding .
Analog 2 : 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol ()
Functional Group Impact
- Sulfonate Esters : The target’s 4-fluorobenzenesulfonate increases aqueous solubility and stability compared to amides or carboxylic acids (e.g., 1-(3,4-Dichlorobenzoyl)piperidine-4-carboxylic acid in ), which may ionize at physiological pH .
- Halogenation : 3,4-Dichlorobenzoyl in the target vs. 2,4-dichloro in analogs () alters steric bulk and electronic distribution, influencing receptor binding .
Physicochemical Properties
Enzyme Inhibition
- Target Compound : The sulfonate group may enhance binding to polar active sites (e.g., kinases or phosphatases), similar to Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) (), which inhibits ribonucleotide reductase (ΔG = -7.76 kcal/mol) .
- Analog 3: N-(3-(2-(((1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl)-methyl)amino)ethoxy)phenyl)acetamide () acts as a β-arrestin-preferring 5-HT₁A agonist, suggesting the 3,4-dichlorobenzoyl-fluoropiperidine scaffold’s versatility in CNS targeting .
Anticancer Potential
- Halogenated benzoyl derivatives (e.g., ) show anticancer activity via metal complexation or enzyme inhibition. The target’s sulfonate group could improve solubility for intravenous delivery compared to thiourea-metal complexes .
Pharmacokinetics
- Absorption : High polarity of the sulfonate may limit oral bioavailability, favoring parenteral routes. Fluorine atoms mitigate this by increasing membrane permeability .
Biological Activity
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate (CAS: 477857-55-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H17Cl2F2NO4S
- Molar Mass : 464.31 g/mol
- Structure : The compound features a piperidine ring substituted with a dichlorobenzoyl group and a fluorobenzenesulfonate moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain key enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to decreased pigmentation in various biological models, making it a candidate for skin-lightening agents.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cell lines. For instance, it has been shown to inhibit the activity of tyrosinase in Agaricus bisporus with an IC50 value indicating competitive inhibition:
| Compound | IC50 (μM) | Effect |
|---|---|---|
| This compound | TBD | Antimelanogenic |
These findings suggest that the compound can effectively modulate enzymatic activity without inducing cytotoxicity at therapeutic concentrations.
Case Studies
- Tyrosinase Inhibition : A study exploring tyrosinase inhibitors revealed that derivatives of piperidine compounds exhibited significant inhibition against Agaricus bisporus tyrosinase, with some compounds showing enhanced potency compared to traditional inhibitors like kojic acid .
- Cell Viability : In tests involving B16F10 melanoma cells, the compound demonstrated a reduction in melanin synthesis while maintaining cell viability, indicating its potential as a safe skin-lightening agent .
Q & A
Q. What statistical approaches are recommended for dose-response studies?
- Methodology : Fit data to a four-parameter logistic model (IC50 ± 95% CI) using GraphPad Prism. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (p < 0.05). Report Hill slopes to assess cooperativity .
Comparative Studies
Q. How does fluorobenzenesulfonate substitution impact activity compared to chlorinated analogs?
Q. What lessons from structurally related piperidinyl sulfonates apply to this compound?
- Methodology : Review SAR of analogs like methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate. Key trends:
- Sulfonate group : Critical for solubility and target engagement.
- Fluorine placement : Meta/para positions improve pharmacokinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
